3-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid
Description
3-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid is a thienopyrimidine-based small molecule featuring a fluorinated phenyl substituent at the 5-position of the thieno[2,3-d]pyrimidine core and a propanoic acid moiety linked via a thioether group at the 4-position. The fluorine substituent may influence electronic properties and binding interactions compared to other derivatives.
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S2/c16-10-3-1-9(2-4-10)11-7-22-15-13(11)14(17-8-18-15)21-6-5-12(19)20/h1-4,7-8H,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBWRIWNTJQHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has a molecular formula of C15H12FN3O2S and a molecular weight of 333.39 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with a fluorophenyl group, which is essential for its biological activity.
- SMILES Notation : O=C(O)CCSC1=C2C(C3=CC=C(F)C=C3)=CSC2=NC=N1
- InChI Key : LJBWRIWNTJQHLZ-UHFFFAOYSA-N
Research indicates that compounds with similar structures often interact with various biological targets, including kinases and enzymes involved in metabolic pathways. The presence of the thieno[2,3-d]pyrimidine moiety suggests potential inhibitory effects on certain protein kinases, which are critical in regulating cell growth and proliferation.
Anticancer Activity
Several studies have explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance:
- Case Study 1 : A derivative exhibited significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .
- Case Study 2 : Another study reported that modifications to the thieno[2,3-d]pyrimidine structure enhanced selectivity towards specific cancer types, suggesting that the fluorophenyl group may play a crucial role in targeting cancer cells effectively .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research:
- Table 1: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Reference |
|-----------------------|------------|--------------------|
| CDK2 | 0.36 | |
| FASN | 0.45 | |
| GABA-AT | 1.8 | |
These findings suggest that the compound may serve as a lead for developing new inhibitors for therapeutic applications.
Toxicity and Safety Profile
Preliminary assessments have indicated that while the compound shows promising biological activity, toxicity studies are necessary to evaluate its safety profile. The compound is classified under GHS hazard classifications as an irritant, emphasizing the need for careful handling in laboratory settings .
Comparison with Similar Compounds
Structural and Functional Insights
Core Structure: All analogs share the thieno[2,3-d]pyrimidine scaffold, which facilitates ATP-competitive binding to CK2’s catalytic domain. The propanoic acid moiety enhances solubility and stabilizes interactions with basic residues in the CK2 active site .
Substituent Effects: Methyl Group (TTP22): The 4-methylphenyl group in TTP22 contributes to optimal hydrophobic interactions with the CK2 ATP-binding pocket, yielding the highest potency (IC₅₀ = 0.1 µM) . Ethoxy Group: The bulkier 4-ethoxyphenyl substituent slightly reduces potency (IC₅₀ = 0.125 µM), likely due to steric hindrance or altered electronic effects . However, its smaller size compared to methyl/ethoxy may reduce hydrophobic contributions, necessitating experimental validation .
Conformational Flexibility : Crystal structures of CK2 bound to TTP22 reveal significant deformations in the ATP-binding loop and hinge/helixαD regions, suggesting that substituent size and electronic properties influence induced-fit binding .
Selectivity and Therapeutic Potential
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for synthesizing 3-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including thioether formation between thienopyrimidine precursors and propanoic acid derivatives. For analogous compounds (e.g., methylphenyl or ethoxyphenyl variants), refluxing with coupling agents like 3-chloropentane-2,4-dione in acetone, followed by purification via recrystallization (methanol or propanol), achieves yields >70% . Critical factors include stoichiometric ratios of reactants, temperature control, and inert atmospheres to minimize side reactions. Purity is confirmed by HPLC (>95%) and elemental analysis .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substitution patterns on the thienopyrimidine core and propanoic acid linkage. Infrared spectroscopy (IR) confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular ion validation, while elemental analysis ensures stoichiometric accuracy . X-ray crystallography (using SHELX software ) resolves absolute configuration if crystalline derivatives are obtainable.
Q. What is the primary biological target of this compound, and how does its potency compare to structural analogs?
- Methodological Answer : The compound belongs to a class of thieno[2,3-d]pyrimidine derivatives that inhibit protein kinase CK2. Analogs like 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid exhibit IC₅₀ = 0.1 µM against CK2 . The 4-fluorophenyl substitution likely enhances electron-withdrawing effects, potentially improving binding affinity. Comparative assays using recombinant CK2 in ATP-competitive inhibition studies are recommended to quantify potency .
Advanced Research Questions
Q. How do substituents at the 5-position phenyl group influence CK2 inhibition potency and kinase selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies of 28 derivatives reveal that electron-withdrawing groups (e.g., 4-fluoro) enhance potency by strengthening hydrophobic interactions in CK2’s ATP-binding pocket. Bulkier substituents (e.g., 4-ethoxy) reduce activity due to steric hindrance . Selectivity profiling against a panel of 7 kinases showed >100-fold selectivity for CK2, but broader kinase screening (e.g., KinomeScan) is required to identify off-target effects .
Q. What computational and experimental approaches validate the binding mode of this compound to CK2?
- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger) predicts hydrogen bonding between the propanoic acid moiety and CK2’s Lys68 and Asp175. Experimental validation involves:
- Mutagenesis : Replace key residues (e.g., Lys68Ala) to assess binding disruption.
- Crystallography : Co-crystallize CK2 with the compound (using SHELX for refinement) to resolve binding interactions at ≤2.0 Å resolution.
Discrepancies between docking and empirical data may arise from protein flexibility or solvation effects .
Q. How can contradictions between predicted binding modes and empirical SAR data be resolved?
- Methodological Answer : If docking predicts high affinity for a low-activity analog, consider:
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to validate computational predictions .
Q. What in vivo models are appropriate for evaluating therapeutic potential in CK2-driven pathologies?
- Methodological Answer :
- In vitro : Use CK2-overexpressing cancer cell lines (e.g., HeLa or A549) for proliferation assays.
- In vivo : Employ xenograft models (e.g., murine colorectal cancer) with liposomal formulations (see ) to enhance bioavailability. Monitor tumor volume and phosphorylated CK2 substrates (e.g., Akt) via Western blot. Dose optimization should balance efficacy (IC₅₀-driven) and toxicity (MTD studies) .
Q. What strategies improve selectivity and reduce off-target kinase inhibition?
- Methodological Answer :
- Fragment-Based Design : Replace the phenyl group with bioisosteres (e.g., pyridyl) to exploit unique CK2 pocket features.
- Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) targeting CK2’s non-catalytic cysteines.
- Proteomics : Perform phosphoproteomic profiling post-treatment to identify kinase-specific substrate modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
